molecular formula C24H43N3O8SSi2 B12798070 1-(2',5'-Bis-O-(tert-butyldimethylsilyl)-3'-C-cyano-3'-O-mesyl-beta-D-ribofuranosyl)thymine CAS No. 141684-44-8

1-(2',5'-Bis-O-(tert-butyldimethylsilyl)-3'-C-cyano-3'-O-mesyl-beta-D-ribofuranosyl)thymine

Cat. No.: B12798070
CAS No.: 141684-44-8
M. Wt: 589.9 g/mol
InChI Key: NSVJFTGUTFJYAS-DSPLJNTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-3’-C-cyano-3’-O-mesyl-beta-D-ribofuranosyl)thymine is a complex nucleoside analogueThe compound’s unique structure allows it to interact with viral enzymes, making it a valuable tool in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-3’-C-cyano-3’-O-mesyl-beta-D-ribofuranosyl)thymine involves multiple steps. The process typically starts with the protection of ribofuranosyl groups using tert-butyldimethylsilyl (TBDMS) groups. The cyano and mesyl groups are then introduced through specific reactions involving cyanation and mesylation, respectively. The thymine base is then attached to the ribofuranosyl moiety .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and efficiency. The reaction conditions would be optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-3’-C-cyano-3’-O-mesyl-beta-D-ribofuranosyl)thymine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted nucleoside analogues .

Scientific Research Applications

1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-3’-C-cyano-3’-O-mesyl-beta-D-ribofuranosyl)thymine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral agent, particularly against HIV-1.

Mechanism of Action

The compound exerts its effects by targeting the reverse transcriptase enzyme of HIV-1. It binds to a specific site on the enzyme, inhibiting its activity and preventing the virus from replicating. This mechanism involves the interaction of the compound with the RNA-dependent DNA polymerase function of the enzyme, leading to the termination of the viral DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    2’,5’-Bis-O-(tert-butyldimethylsilyl)-3’-spiro-5’‘-(4’‘-amino-1’‘,2’‘-oxathiole-2’‘,2’'-dioxide)thymine: Another nucleoside analogue with similar antiviral properties.

    3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.

Uniqueness

1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-3’-C-cyano-3’-O-mesyl-beta-D-ribofuranosyl)thymine is unique due to its specific structural modifications, which enhance its binding affinity and specificity for the HIV-1 reverse transcriptase enzyme. This makes it a promising candidate for further development as an antiviral agent .

Properties

CAS No.

141684-44-8

Molecular Formula

C24H43N3O8SSi2

Molecular Weight

589.9 g/mol

IUPAC Name

[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-cyano-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate

InChI

InChI=1S/C24H43N3O8SSi2/c1-16-13-27(21(29)26-19(16)28)20-18(34-38(11,12)23(5,6)7)24(15-25,35-36(8,30)31)17(33-20)14-32-37(9,10)22(2,3)4/h13,17-18,20H,14H2,1-12H3,(H,26,28,29)/t17-,18+,20-,24-/m1/s1

InChI Key

NSVJFTGUTFJYAS-DSPLJNTKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@]([C@H](O2)CO[Si](C)(C)C(C)(C)C)(C#N)OS(=O)(=O)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO[Si](C)(C)C(C)(C)C)(C#N)OS(=O)(=O)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.